molecular formula C14H10ClFN2OS B5776239 N-{[(2-chlorophenyl)amino]carbonothioyl}-2-fluorobenzamide

N-{[(2-chlorophenyl)amino]carbonothioyl}-2-fluorobenzamide

Cat. No. B5776239
M. Wt: 308.8 g/mol
InChI Key: HTRDOKDFSNLJPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2-chlorophenyl)amino]carbonothioyl}-2-fluorobenzamide, commonly known as CPTH, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. CPTH is a small molecule inhibitor of histone acetyltransferase (HAT) activity, which plays a crucial role in gene expression regulation.

Mechanism of Action

CPTH inhibits N-{[(2-chlorophenyl)amino]carbonothioyl}-2-fluorobenzamide activity by binding to the N-{[(2-chlorophenyl)amino]carbonothioyl}-2-fluorobenzamide enzyme and preventing the transfer of acetyl groups to histones. This leads to a decrease in gene expression, which can have therapeutic implications in various diseases.
Biochemical and Physiological Effects:
CPTH has been shown to have several biochemical and physiological effects, including the inhibition of N-{[(2-chlorophenyl)amino]carbonothioyl}-2-fluorobenzamide activity, the induction of apoptosis, and the reduction of inflammation. It has also been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of CPTH is its specificity for N-{[(2-chlorophenyl)amino]carbonothioyl}-2-fluorobenzamide enzymes, which allows for targeted inhibition of gene expression. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

Future research on CPTH could focus on its potential as a therapeutic agent in specific diseases, such as cancer and neurodegenerative disorders. Additionally, further studies could investigate the optimal dosage and delivery methods for CPTH, as well as potential drug interactions. Moreover, the development of more potent and selective N-{[(2-chlorophenyl)amino]carbonothioyl}-2-fluorobenzamide inhibitors could lead to the discovery of novel therapeutic agents.

Synthesis Methods

CPTH can be synthesized using a two-step reaction process. In the first step, 2-fluorobenzoyl chloride and 2-chloroaniline are reacted to form N-(2-chlorophenyl)-2-fluorobenzamide. In the second step, the resulting compound is reacted with thiocarbonyldiimidazole to form CPTH.

Scientific Research Applications

CPTH has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, neurodegenerative disorders, and inflammation. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, CPTH has been found to improve cognitive function in animal models of Alzheimer's disease and reduce inflammation in models of rheumatoid arthritis.

properties

IUPAC Name

N-[(2-chlorophenyl)carbamothioyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2OS/c15-10-6-2-4-8-12(10)17-14(20)18-13(19)9-5-1-3-7-11(9)16/h1-8H,(H2,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRDOKDFSNLJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-chlorophenyl)carbamothioyl]-2-fluorobenzamide

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